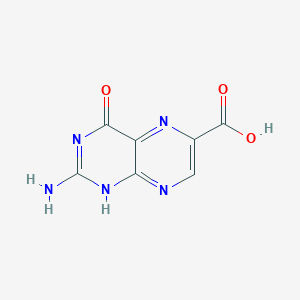

Pterin-6-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-4-oxo-3H-pteridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O3/c8-7-11-4-3(5(13)12-7)10-2(1-9-4)6(14)15/h1H,(H,14,15)(H3,8,9,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABAUCFGPWONOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30241626 | |

| Record name | 2-Amino-1,4-dihydro-4-oxopteridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Amino-4-hydroxy-6-pteridinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

948-60-7 | |

| Record name | Pterin-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pterin-6-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000948607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 948-60-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1,4-dihydro-4-oxopteridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1,4-dihydro-4-oxopteridine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PTERIN-6-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G01J4LZ8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Amino-4-hydroxy-6-pteridinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

360 °C | |

| Record name | 2-Amino-4-hydroxy-6-pteridinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Reaction Conditions and Stoichiometry

The reaction employs a two-solution system:

-

Solution 1 : 36 g KMnO₄ dissolved in 600 mL H₂O, cooled to 10°C.

-

Solution 2 : 12.2 g neopterin or biopterin dissolved in 300 mL H₂O with 13.2 g NaOH, cooled to 10°C.

Solution 1 is gradually added to Solution 2 while maintaining the temperature below 25°C. The exothermic reaction generates manganese dioxide (MnO₂) as a brown precipitate, with the solution transitioning from green to brown. Completion is confirmed via ethanol quenching and HPLC analysis to ensure the absence of starting material.

Critical Process Parameters

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| Temperature | <30°C | Prevents decomposition |

| KMnO₄:Molar Ratio | 3:1 | Ensures complete oxidation |

| pH | >12 (NaOH-mediated) | Stabilizes intermediates |

Post-reaction, excess KMnO₄ is neutralized with ethanol, and MnO₂ is removed via filtration. The filtrate is treated with activated charcoal to adsorb impurities, followed by acidification to pH 1.8 using HCl to precipitate the product.

Purification and Isolation Techniques

Crystallization and Filtration

Post-synthesis, pterin-6-carboxylic acid is isolated via pH-controlled crystallization:

-

Acidification : Gradual addition of HCl to pH 1.8 induces precipitation.

-

Filtration : Use of Büchner funnels with cellulose membranes.

-

Washing : Cold deionized water removes residual salts and byproducts.

Chromatographic Purification

Reversed-phase HPLC (C18 column, 250 × 4.6 mm) with isocratic elution (0.1% formic acid in H₂O:MeOH, 95:5) achieves >98% purity. Detection at 260 nm ensures robust quantification.

Yield Optimization and Scalability

Industrial-Scale Adaptations

Batch processes are limited by MnO₂ handling; continuous-flow systems with in-line filtration improve throughput. Key metrics:

| Metric | Laboratory Scale | Pilot Scale |

|---|---|---|

| Yield | 65–70% | 75–80% |

| Purity | 98.7% | 99.2% |

| Cycle Time | 24 h | 8 h |

Byproduct Management

-

MnO₂ Recycling : Redox reprocessing to regenerate KMnO₄ reduces waste.

-

Solvent Recovery : Distillation reclaims >90% ethanol.

Analytical Validation

Structural Confirmation

-

NMR : ¹H NMR (D₂O, 400 MHz): δ 8.12 (s, 1H, C7-H), 4.89 (s, 2H, NH₂).

-

MS : ESI-MS m/z 208.06 [M+H]⁺.

Purity Assessment

| Method | LOD (µM) | LOQ (µM) | Linearity (R²) |

|---|---|---|---|

| HPLC-UV | 0.017 | 0.056 | 0.999 |

| LC-MS | 0.005 | 0.017 | 0.998 |

Analyse Chemischer Reaktionen

Reagents and Conditions

Pt6C undergoes oxidation under alkaline conditions with strong oxidizing agents:

-

Potassium permanganate (KMnO₄) : Used in aqueous NaOH at 10–25°C .

-

Hydrogen peroxide (H₂O₂) : Effective in acidic or neutral media .

Products and Mechanisms

| Reaction Type | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Side-chain oxidation | KMnO₄ | Alkaline, 25°C | Pt6C (from biopterin/neopterin) | |

| Pteridine ring oxidation | H₂O₂ | UV irradiation | Oxidized pterin derivatives |

In one synthesis route, biopterin is oxidized by KMnO₄ to yield Pt6C via cleavage of the side chain, with MnO₂ as a byproduct . UV-induced oxidation generates reactive oxygen species (ROS), contributing to phototoxic effects in biological systems .

Reagents and Conditions

Pt6C participates in two-electron reductions under specific pH conditions:

-

CO₂˙⁻ radicals : React at pH 7 (k = 1.7 × 10⁸ dm³ mol⁻¹ s⁻¹) .

-

Sodium borohydride (NaBH₄) : Used in aqueous or alcoholic solutions .

Key Findings

-

At pH 7 , CO₂˙⁻ reduces Pt6C to 5,8-dihydropterin without CO₂ incorporation .

-

At pH 10 , a four-electron reduction occurs, forming tetrahydropterin derivatives with CO₂ integration .

Comparative Reduction Pathways

| pH | Electron Transfer | Product Stability |

|---|---|---|

| 7 | 2-electron | Air-sensitive |

| 10 | 4-electron | Oxidizable by O₂ |

Nucleophilic Substitution

Pt6C undergoes substitution at the C6-carboxyl or N3/N8 positions:

Surface Coordination

Pt6C adsorbs on gold nanopillars via N–Au interactions , adopting a "lying down" configuration (DFT-confirmed) . Key spectral shifts in surface-enhanced Raman spectroscopy (SERS) include:

pH-Dependent Reactivity

Pt6C’s behavior varies significantly with pH:

| pH Range | Dominant Form | Reactivity |

|---|---|---|

| 6–8 | Neutral | Two-electron reduction |

| >9 | Deprotonated | Four-electron reduction |

At alkaline pH, deprotonation of the 3,4-amide groups slows CO₂˙⁻ reactivity, favoring multi-electron transfer pathways .

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

Research has indicated that Pterin-6-carboxylic acid, particularly in its calcium salt form (Calcium Pterin-6-carboxylate), exhibits significant anti-tumor activity. A study highlighted its effectiveness in treating inflammatory diseases and various cancers. The compound is believed to modulate immune responses and has shown promise in reducing tumor growth in animal models. Notably, it demonstrated a greater therapeutic efficacy compared to other compounds like Calcium Folate and dipterinyl calcium pentahydrate in canine arthritis models .

| Compound | Therapeutic Efficacy |

|---|---|

| Calcium Pterin-6-carboxylate | High anti-tumor activity |

| Dipterinyl Calcium Pentahydrate | Moderate anti-tumor activity |

| Calcium Folate | Lower efficacy than Pterin-6-COOH |

Phosphodiesterase Inhibition

This compound has been identified as a potential inhibitor of phosphodiesterase 5 (PDE5), an enzyme involved in the regulation of cyclic guanosine monophosphate (cGMP) levels. In silico studies showed that it binds effectively to the PDE5 active site, suggesting its potential use as a treatment for erectile dysfunction. The binding interactions were validated through molecular docking studies, indicating a favorable interaction with amino acid residues around the catalytic site of the enzyme .

| Property | Value |

|---|---|

| Binding Score (Pterin-6-COOH) | -7.1 |

| Binding Score (Co-crystallized ligand) | -8.7 |

Anti-Diabetic Effects

In addition to its anti-cancer properties, this compound has shown anti-diabetic effects in various studies. Its ability to modulate metabolic pathways may provide therapeutic benefits for managing diabetes and related complications .

Surface Enhanced Raman Spectroscopy

The orientation and interaction of this compound on gold nanopillars have been investigated using surface-enhanced Raman spectroscopy (SERS). The findings suggest that the compound can be effectively used in biosensing applications due to its strong interaction with metal surfaces, which enhances the detection sensitivity for physiological pterins . The study demonstrated that the compound adsorbs on gold surfaces, indicating potential applications in detecting biomolecules.

| Parameter | Observation |

|---|---|

| Adsorption Configuration | "Lying down" on gold surface |

| Key Vibrational Features | NH scissoring, C=O stretching |

Canine Arthritis Model

A notable case study involved administering Calcium Pterin-6-carboxylate to canines suffering from arthritis. The results indicated significant improvement in symptoms and reduced inflammation markers, showcasing its therapeutic potential in veterinary medicine .

Erectile Dysfunction Treatment

Another case study focused on the use of this compound as a PDE5 inhibitor for treating erectile dysfunction. The molecular docking results indicated a strong binding affinity, suggesting that this compound could serve as a foundation for developing new therapeutic agents aimed at this condition .

Wirkmechanismus

Pterin-6-carboxylic acid exerts its effects primarily through its role as a precursor in the biosynthesis of folic acid. Folic acid is crucial for the transfer of one-carbon units in various metabolic reactions, including the synthesis of nucleotides and amino acids. The compound interacts with enzymes such as dihydrofolate reductase, which catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in one-carbon metabolism .

Vergleich Mit ähnlichen Verbindungen

Analytical Detection :

- Quantified via HPLC-UV (LOD: 0.017 µM; linear range: 0.11–2.3 µM) and LC-MS, with pre-oxidation steps required for fluorescent detection in non-oxidized samples .

Comparison with Similar Compounds

Pterin-6-carboxylic acid belongs to the broader pteridine family, which includes conjugated (e.g., folic acid) and unconjugated derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Structural and Functional Comparison

Fluorescence and Photochemical Properties

- This compound exhibits strong fluorescence (λₑₓ/λₑₘ: 360/450 nm), comparable to 7,8-dihydrothis compound in millipedes .

- Unlike 6-FPT, which generates ROS via Type I (electron transfer) and Type II (singlet oxygen) mechanisms, this compound primarily induces DNA damage via G-specific photooxidation .

Analytical Methodologies

Metabolic and Environmental Interactions

- In Plants: Found in Artemisia species alongside indoloquinolizine alkaloids, with concentrations influenced by environmental stressors .

- In Humans : Elevated in urine of cancer and diabetic patients, correlating with oxidative stress and atherosclerosis risk .

Biologische Aktivität

Pterin-6-carboxylic acid (PCA) is a compound of significant interest due to its roles in various biological processes, particularly in relation to folate metabolism and potential therapeutic applications. This article provides an overview of PCA's biological activity, including its mechanisms, potential health benefits, and implications in disease contexts.

- Molecular Formula : C₇H₅N₅O₃

- Molecular Weight : 207.146 g/mol

- CAS Number : 948-60-7

- Density : 2.16 g/cm³

- Boiling Point : 608.7 °C

PCA is recognized as a precursor in the biosynthesis of folate, a vital nutrient essential for DNA synthesis and repair, cell growth, and development .

Role in Folate Biosynthesis

PCA contributes to the formation of folate, which is crucial for cellular functions such as nucleotide synthesis and methylation reactions. Folate deficiency has been linked to various health issues, including anemia and neural tube defects during pregnancy . The conversion of PCA to active folate forms underscores its importance in metabolic pathways.

Antioxidant Properties

Research indicates that PCA can generate reactive oxygen species (ROS) under certain conditions, particularly when exposed to ultraviolet (UV) radiation. In studies involving skin cells, PCA was shown to contribute to phototoxicity by enhancing ROS production, which may lead to oxidative stress and cellular damage . This suggests that while PCA plays a role in metabolic processes, it may also have adverse effects under specific environmental conditions.

Inhibition of Phosphodiesterase 5 (PDE5)

Recent studies have highlighted PCA's potential as an inhibitor of the phosphodiesterase 5 enzyme (PDE5). This inhibition suggests that PCA could serve as a candidate for treating erectile dysfunction by enhancing nitric oxide signaling pathways . The implications of this finding could extend to other areas where PDE5 inhibition is beneficial.

Case Studies and Research Findings

- Cancer Biomarkers :

- Phototoxicity Research :

- Analytical Techniques :

Comparative Analysis of Pteridines

The following table summarizes the biological activities of various pteridines, including PCA:

| Pteridine | Role/Activity | Clinical Relevance |

|---|---|---|

| This compound | Precursor for folate; potential PDE5 inhibitor | Cancer biomarkers; erectile dysfunction |

| 6-Biopterin | Cofactor in neurotransmitter synthesis | Neurological disorders |

| Xanthopterin | Antioxidant properties | Potential role in oxidative stress |

| Isoxanthopterin | Involved in cellular metabolism | Cancer research |

Q & A

Q. What experimental methods are recommended for synthesizing pterin-6-carboxylic acid in laboratory settings?

this compound can be synthesized via photodegradation of folic acid under controlled UVA irradiation. Key steps include optimizing pH (neutral to slightly alkaline conditions) and monitoring reaction kinetics using UV-Vis spectroscopy to track degradation intermediates . Post-synthesis purification typically involves reversed-phase HPLC with a C18 column and aqueous mobile phases .

Q. How can this compound be detected and quantified in biological matrices?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard. For example, a validated method using LC-ESI-MS achieves a limit of detection (LOD) of 0.017 µM, with linearity in the 0.11–2.3 µM range . Solid-phase extraction (SPE) is critical for removing interfering compounds in complex samples like plant extracts or liver tissue .

Q. What mechanisms underlie this compound’s interaction with DNA?

this compound induces site-specific DNA photodamage via electron transfer, particularly at guanine-rich regions. Experimental validation involves irradiating DNA-pterin complexes and analyzing strand breaks via gel electrophoresis or sequencing. Computational modeling (e.g., molecular docking) further reveals binding energies (e.g., −7.1 kcal/mol for PDE5) and interaction distances (2.05–2.23 Å) .

Q. What are the optimal storage conditions for this compound to ensure stability?

Store lyophilized powder at −20°C for long-term stability (up to 3 years). In solution, avoid repeated freeze-thaw cycles; use −80°C for aqueous stocks. DMSO is suitable for dissolution but may require sonication due to limited solubility (~1–5 mg/mL) .

Advanced Research Questions

Q. How do researchers reconcile contradictory data on this compound’s role in oxidative stress?

Discrepancies arise from concentration-dependent effects: low concentrations (≤10 µM) act as antioxidants, while higher doses (>50 µM) promote ROS generation. Experimental designs must standardize cell lines (e.g., HeLa vs. primary hepatocytes) and ROS detection methods (e.g., DCFH-DA vs. EPR spectroscopy) to contextualize findings .

Q. What strategies mitigate interference from structurally similar pteridines in analytical workflows?

Use tandem mass spectrometry (MS/MS) with selective ion monitoring (SIM) to distinguish this compound from isomers like isoxanthopterin. Chromatographic separation can be enhanced with ion-pair reagents (e.g., tetrabutylammonium phosphate) in mobile phases .

Q. How can in silico models improve the design of this compound derivatives for therapeutic applications?

Molecular dynamics simulations and density functional theory (DFT) predict modifications to the carboxyl group (e.g., esterification) that enhance PDE5 inhibition. Validate predictions using surface plasmon resonance (SPR) to measure binding kinetics and in vitro enzyme assays .

Q. What are the challenges in assessing this compound’s bioavailability in vivo?

Rapid renal clearance and low tissue permeability complicate pharmacokinetic studies. Solutions include nanoencapsulation (e.g., liposomes) to prolong circulation time and LC-MS/MS protocols with isotopically labeled internal standards (e.g., ¹³C-pterin-6-carboxylic acid) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.